molecular formula C10H10O4 B13519559 Methyl3-formyl-2-hydroxy-4-methylbenzoate

Methyl3-formyl-2-hydroxy-4-methylbenzoate

Cat. No.: B13519559
M. Wt: 194.18 g/mol
InChI Key: HWQNJZUEPAJBKH-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-2-hydroxy-4-methylbenzoate typically involves the esterification of 3-formyl-2-hydroxy-4-methylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-formyl-2-hydroxy-4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 3-carboxy-2-hydroxy-4-methylbenzoate.

    Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4-methylbenzoate.

    Substitution: Depending on the nucleophile, various substituted benzoates.

Scientific Research Applications

Methyl 3-formyl-2-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a building block for various organic syntheses.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-2-hydroxy-4-methylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can interact with biological targets.

Comparison with Similar Compounds

  • Methyl 3-formyl-4-hydroxybenzoate
  • Methyl 2-formyl-3-hydroxy-4-methylbenzoate

Comparison: Methyl 3-formyl-2-hydroxy-4-methylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to Methyl 3-formyl-4-hydroxybenzoate, it has a hydroxyl group at the 2-position, which can affect its chemical behavior and interactions in biological systems.

Biological Activity

Methyl 3-formyl-2-hydroxy-4-methylbenzoate (MFHMB) is a compound of significant interest due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with MFHMB, supported by data tables and relevant case studies.

Chemical Structure

MFHMB features a benzoate structure with the following key functional groups:

  • Formyl group at the 3-position
  • Hydroxyl group at the 2-position
  • Methyl group at the 4-position

This structural complexity contributes to its varied biological interactions.

Antimicrobial Activity

MFHMB has demonstrated notable antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of MFHMB

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Bacillus subtilisBacterial50 µg/mL
Staphylococcus aureusBacterial25 µg/mL
Escherichia coliBacterial30 µg/mL
Candida albicansFungal40 µg/mL
Aspergillus nigerFungal35 µg/mL

Studies indicate that MFHMB exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida and Aspergillus species .

Antitumor Activity

Research has shown that MFHMB possesses antitumor activity, particularly against human hepatocellular carcinoma cells. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

Case Study: Antitumor Effects

In a study investigating the effects of MFHMB on HepG2 cells (a model for liver cancer), it was found that treatment with MFHMB led to:

  • A significant reduction in cell viability (IC50 = 15 µM)
  • Induction of apoptosis as evidenced by increased caspase-3 activity
  • Alterations in cell cycle progression, leading to G1 phase arrest.

Antioxidant Activity

MFHMB also exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. The antioxidant capacity was assessed using the DPPH radical scavenging assay.

Table 2: Antioxidant Activity of MFHMB

Concentration (µg/mL)% Inhibition
1030%
5055%
10080%

The results indicate that as the concentration of MFHMB increases, its ability to scavenge free radicals also improves significantly .

The biological activities of MFHMB can be attributed to several mechanisms:

  • DNA Interaction : MFHMB has been shown to bind to DNA through electrostatic interactions, leading to DNA cleavage under oxidative conditions.
  • Cell Cycle Regulation : The compound influences cell cycle progression by modulating the expression of cyclins and cyclin-dependent kinases.
  • Free Radical Scavenging : Its hydroxyl groups play a critical role in neutralizing reactive oxygen species (ROS), thereby reducing oxidative damage .

Safety and Toxicity

Toxicity studies indicate that MFHMB has a low toxicity profile in animal models. Acute toxicity assessments have shown no significant adverse effects at therapeutic doses; however, further chronic toxicity studies are necessary to evaluate long-term safety in humans .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-formyl-2-hydroxy-4-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)9(12)8(6)5-11/h3-5,12H,1-2H3

InChI Key

HWQNJZUEPAJBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)C=O

Origin of Product

United States

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